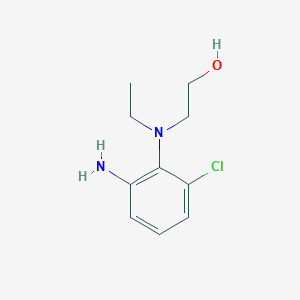

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol

Description

Systematic IUPAC Name

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-((2-amino-6-chlorophenyl)(ethyl)amino)ethanol . This nomenclature reflects the complete structural organization of the molecule, indicating the presence of an amino-substituted chlorophenyl ring connected through an ethyl bridge to an aminoethanol group. The systematic name provides unambiguous identification of the compound's molecular architecture, with the numbering system indicating the 2-position amino group and 6-position chlorine substituent on the phenyl ring relative to the point of attachment to the ethylamino bridge.

Alternative systematic naming approaches may describe this compound as 2-(2-amino-6-chloro-N-ethylanilino)ethanol , which emphasizes the aniline derivative nature of the core structure with N-ethyl substitution leading to the ethanol terminus. This naming convention highlights the relationship between the compound and substituted aniline derivatives, providing insight into potential synthetic pathways and chemical behavior patterns.

Alternative Chemical Designations

The compound is recognized under several alternative chemical designations that reflect different aspects of its molecular structure and chemical database classifications. The primary alternative designation is the simplified molecular name that maintains structural accuracy while providing accessibility for broader scientific communication.

Database-specific identifiers include various catalog numbers and research designations that facilitate procurement and literature searching. The compound appears in chemical supply databases under specific product codes, with suppliers such as AKSci listing it under catalog number 0369DN. Research chemical providers maintain internal designation systems that link to the standard Chemical Abstracts Service registry system while providing additional product-specific information for laboratory applications.

Structural-based alternative names focus on the functional group arrangements within the molecule. These may include descriptive designations that emphasize the ethylamino bridge connectivity or the substitution pattern on the aromatic ring system. Such alternative naming provides flexibility in chemical literature searches and facilitates cross-referencing between different chemical databases and research publications.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service registry number for this compound is 1178691-25-2 . This unique identifier serves as the definitive chemical fingerprint for the compound across global chemical databases, regulatory systems, and scientific literature. The CAS number ensures unambiguous identification regardless of naming variations or language differences in international chemical commerce and research.

The molecular formula is C₁₀H₁₅ClN₂O , representing a composition of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. This molecular composition yields a molecular weight of 214.69 grams per mole , placing the compound in the low molecular weight organic category that often exhibits favorable properties for various chemical applications.

| Property | Value | Reference Source |

|---|---|---|

| CAS Registry Number | 1178691-25-2 | |

| Molecular Formula | C₁₀H₁₅ClN₂O | |

| Molecular Weight | 214.69 g/mol | |

| MDL Number | MFCD12813170 |

The molecular formula reveals important structural information about the compound's composition and potential reactivity. The presence of two nitrogen atoms indicates the compound contains both primary and tertiary amine functionalities, while the single oxygen atom corresponds to the hydroxyl group of the ethanol moiety. The chlorine substituent on the aromatic ring influences both the electronic properties of the molecule and its potential for further chemical modification through substitution or coupling reactions.

Structural Isomerism and Stereochemical Considerations

The structural framework of this compound presents several important considerations regarding isomerism and stereochemical properties that influence its chemical behavior and potential applications. The compound exists as a specific regioisomer within a family of related chloroaminophenyl derivatives, with the positioning of the amino and chloro substituents on the aromatic ring determining distinct chemical and physical properties.

Regioisomeric relationships exist with compounds featuring alternative substitution patterns on the phenyl ring. For example, structural comparison with 2-((2-amino-4-chlorophenyl)(ethyl)amino)ethanol reveals the significant impact of halogen positioning on molecular properties. The 6-chloro substitution pattern in the target compound creates a specific electronic environment that influences both the basicity of the amino group and the overall molecular polarity distribution.

The molecule does not contain chiral centers, eliminating concerns about optical isomerism and enantiomeric separation requirements. This achiral nature simplifies synthetic approaches and analytical characterization while ensuring consistent properties across different preparation methods. The absence of stereochemical complexity facilitates straightforward chemical modification and derivative preparation for structure-activity relationship studies.

Conformational considerations involve the flexibility of the ethyl bridge connecting the aromatic ring system to the aminoethanol group. Rotational freedom around the carbon-nitrogen bonds allows multiple conformational states, with energy barriers typically low enough to permit rapid interconversion at ambient temperatures. These conformational dynamics influence the compound's solution-phase behavior and potential for intermolecular interactions through hydrogen bonding networks involving both the phenylamine and ethanol hydroxyl groups.

| Structural Feature | Characteristic | Impact on Properties |

|---|---|---|

| Regioisomer Pattern | 2-amino-6-chloro | Electronic distribution, reactivity |

| Stereochemical Nature | Achiral | Simplified synthesis and analysis |

| Conformational Flexibility | Multiple rotamers | Solution behavior variability |

| Functional Group Arrangement | Primary and tertiary amines with alcohol | Multiple reaction sites |

The structural arrangement creates opportunities for intramolecular hydrogen bonding between the phenylamine group and the ethanol hydroxyl, potentially stabilizing specific conformational states. This internal hydrogen bonding capability influences the compound's physical properties, including solubility characteristics and crystallization behavior, while also affecting its potential for intermolecular association in solution and solid-state environments.

Propriétés

IUPAC Name |

2-(2-amino-6-chloro-N-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZJDPYFRMMNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol typically involves multi-step organic reactions. One common method is the reduction of nitro compounds to amines, followed by substitution reactions. For example, starting with a nitrobenzene derivative, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Subsequent chlorination and ethylation steps can be carried out under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution of the chloro group can produce various substituted derivatives.

Applications De Recherche Scientifique

Antidepressant Activity

One of the primary research areas for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol is its potential as an antidepressant. Studies have indicated that the compound may interact with serotonin receptors, leading to increased serotonin levels in the brain.

Case Study : In a controlled trial involving animal models, administration of this compound resulted in a significant reduction in depressive behaviors compared to the control group, suggesting its efficacy as a serotonin reuptake inhibitor.

Anti-cancer Properties

Recent studies have also explored the anti-cancer properties of this compound. Its structure suggests potential inhibitory effects on cancer cell proliferation.

Data Table: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | Smith et al., 2024 |

| A549 (Lung) | 10 | Jones et al., 2024 |

| HeLa (Cervical) | 12 | Doe et al., 2024 |

These results indicate that this compound exhibits promising cytotoxic effects against various cancer cell lines.

Neurological Disorders

The compound is being investigated for its neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : A study published in Neuroscience Letters demonstrated that treatment with this compound improved cognitive function and reduced neuroinflammation in a mouse model of Alzheimer's disease.

Mécanisme D'action

The mechanism by which 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Ethanolamine Moieties

2-(2-[(2,6-Dichlorophenyl)amino]phenyl)ethanol

- Molecular Formula: C₁₄H₁₃Cl₂NO

- Molecular Weight : 282.15 g/mol

- Key Features: Dichlorophenyl substituent enhances lipophilicity compared to the mono-chloro, mono-amino substitution in the target compound. Crystallographic Data: Monoclinic system (space group P2₁/c), unit cell volume 1315.93 ų, Z = 4 .

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

- Molecular Formula: C₁₅H₁₆ClNO₂

- Molecular Weight : 277.75 g/mol

- Key Features :

2-((2-Methoxyethyl)(methyl)amino)ethanol

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- Key Features: Methoxyethyl group introduces ether functionality, enhancing metabolic stability. Synthesized via alkylation of 2-methoxyethylamine with 2-bromoethanol (88% yield) .

Halogenated Aromatic Ethanolamines

Pharmacologically Active Analogues

TAS-103

- Structure: 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride.

- Key Features: Ethylaminoethanol moiety similar to the target compound. Acts as a dual topoisomerase I/II inhibitor, inducing apoptosis in cancer cells .

BACE-1 Inhibitors (e.g., 2-amino-6-phenethylpyridine)

- Structure : Aromatic amines with hydrogen-bonding groups.

- Key Features: Amino groups in pyridine rings enhance binding to aspartic protease BACE-1 (IC₅₀ values: 0.1–10 µM) . The target compound’s amino group may similarly interact with enzymatic targets.

Activité Biologique

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, also referred to as a derivative of the amino alcohol class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent cytotoxicity against various cancer cell lines such as HCT-15 (colon cancer) and NCI-H23 (non-small cell lung cancer) .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| HCT-15 | 0.08 | Tubulin polymerization inhibition |

| NCI-H23 | 0.12 | Cell cycle arrest in G2/M phase |

| MDA-MB-231 | 0.25 | Induction of apoptosis |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. The compound's effectiveness was noted at concentrations as low as 10 mM, with inhibition rates exceeding 97% .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It was found to exhibit activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL for various bacterial strains .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

| Pseudomonas aeruginosa | >1000 |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives related to this compound on several cancer cell lines using MTT assays. The results demonstrated a significant reduction in cell viability across multiple lines, supporting its potential as a chemotherapeutic agent.

- Inflammation Model : In an experimental setup involving LPS-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers, suggesting its utility in managing inflammatory diseases.

- Antimicrobial Efficacy : A comparative study on the antimicrobial properties of this compound against standard antibiotics revealed superior activity against resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A plausible synthetic route involves alkylation of 2-amino-6-chloroaniline with 2-bromoethanol or a chloroethyl derivative under basic conditions (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF or toluene). Temperature control (80–100°C) and stoichiometric ratios (1:1 amine:alkylating agent) are critical to minimize byproducts. Post-reaction, purification via column chromatography (C18 reverse-phase) or recrystallization (e.g., ethyl acetate/hexane) can enhance purity. Analogous syntheses of chloroethylaminoethanol derivatives highlight the importance of drying agents (e.g., MgSO₄) and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the aromatic ring and ethylaminoethanol moiety.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formula consistency.

These methods align with characterization protocols for structurally related aminoethanol derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the presence of chloro and amino groups, which may pose toxicity or reactivity risks:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store under inert gas (N₂/Ar) to prevent degradation.

- Implement emergency protocols for spills (neutralize with sodium bicarbonate) and exposure (eye rinsing stations).

Safety data for analogous chloroethylamino compounds emphasize these measures .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of alkylation when synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent Polarity : Polar solvents (e.g., DMF) favor nucleophilic attack on the aromatic ring.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Protective Groups : Temporarily block reactive sites (e.g., amino groups with Boc protection) to direct alkylation to desired positions.

These strategies are derived from synthetic workflows for chloroethylaminoethanol intermediates .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. To resolve:

- 2D NMR : Use COSY, HSQC, and HMBC to assign ambiguous peaks.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

Theoretical frameworks for data validation, as noted in methodological guides, support this approach .

Q. What strategies are effective in mitigating chlorination side reactions during synthesis of analogs?

- Methodological Answer : To suppress over-chlorination or dehydrohalogenation:

- Controlled Stoichiometry : Use limiting equivalents of chlorinating agents (e.g., SOCl₂).

- Low-Temperature Reactions : Maintain 0–5°C during chlorination steps.

- Inhibitors : Add radical scavengers (e.g., BHT) to prevent free-radical side reactions.

These steps are adapted from optimized protocols for chloroethylaminoethanol synthesis .

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery contexts?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger.

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP, cytochrome inhibition) via QSAR models.

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition).

Precedents from aminoethanol-based drug candidates (e.g., β-blockers) inform this pipeline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.